2-(3-((2-((4-bromophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide

Description

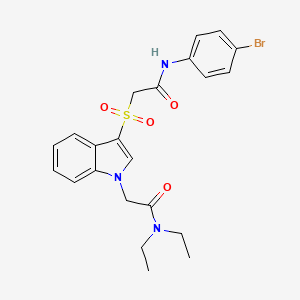

The compound 2-(3-((2-((4-bromophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide features a multi-functionalized indole core with a sulfonyl bridge, a 4-bromophenylamino acetamide moiety, and a terminal N,N-diethylacetamide group.

Properties

IUPAC Name |

2-[3-[2-(4-bromoanilino)-2-oxoethyl]sulfonylindol-1-yl]-N,N-diethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24BrN3O4S/c1-3-25(4-2)22(28)14-26-13-20(18-7-5-6-8-19(18)26)31(29,30)15-21(27)24-17-11-9-16(23)10-12-17/h5-13H,3-4,14-15H2,1-2H3,(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLUGVTYQRATJSD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(3-((2-((4-bromophenyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diethylacetamide, identified by its CAS number 878056-26-9, is a synthetic compound with potential biological applications. Its complex structure suggests a range of pharmacological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, examining its mechanisms, efficacy in various studies, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a sulfonamide group, an indole moiety, and a bromophenyl substituent, which are known to influence biological activity. The molecular formula is with a molecular weight of 506.4 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, research on N-(substituted phenyl)-2-chloroacetamides has demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), as well as moderate efficacy against Candida albicans . The presence of halogenated phenyl groups enhances lipophilicity, facilitating membrane penetration and increasing antimicrobial activity.

| Compound Type | Target Organisms | Efficacy Level |

|---|---|---|

| N-(substituted phenyl)-2-chloroacetamides | Staphylococcus aureus, MRSA | High |

| N-(substituted phenyl)-2-chloroacetamides | Escherichia coli | Moderate |

| N-(substituted phenyl)-2-chloroacetamides | Candida albicans | Moderate |

Anticancer Activity

The indole scaffold is known for its anticancer properties. Compounds with indole structures have been studied for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell proliferation . The sulfonamide group may also contribute to the anticancer activity by modulating enzyme functions critical for tumor growth.

Case Studies

- Antimicrobial Screening : A study screened various N-substituted compounds for antimicrobial activity using quantitative structure–activity relationship (QSAR) analysis. The findings indicated that compounds with specific substituents on the phenyl ring exhibited enhanced activity against target pathogens .

- Indole Derivatives in Cancer Treatment : Research has shown that indole derivatives can inhibit cancer cell growth via multiple pathways, including the modulation of apoptosis and cell cycle arrest . The specific interactions of this compound with cellular targets remain to be fully elucidated but are promising based on structural analogs.

The biological activity of this compound may involve:

- Inhibition of Enzymatic Activity : The sulfonamide group can inhibit enzymes like carbonic anhydrase, which is crucial for various physiological processes.

- Membrane Disruption : The lipophilic nature allows the compound to interact with microbial membranes, leading to increased permeability and cell death.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The target compound’s key structural elements are compared below with similar molecules:

Key Observations :

- N-Alkyl Groups: The target’s N,N-diethylacetamide group enhances lipophilicity compared to shorter alkyl chains (e.g., ethyl or propyl in pyridinone derivatives) . This may improve membrane permeability but reduce aqueous solubility.

- Sulfonyl vs. Sulfonamide: The sulfonyl bridge in the target compound differs from sulfonamide-containing analogs (e.g., Compounds 40 and 31).

- Bromophenyl Motif: The 4-bromophenyl group is shared with Compound 40 and pyridinone derivatives , suggesting a role in π-stacking or halogen bonding.

Functional Group Impact on Bioactivity

- Neurotensin Antagonists : NTRC 824 () shares sulfonamide and indole motifs, highlighting the indole scaffold’s versatility in receptor binding .

- COX Inhibition : Indomethacin analogs () with sulfonamide groups demonstrate how substituent electronics (e.g., CF₃ in Compound 31) modulate enzyme inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.